molecular formula C12H12F2O B8156577 1-Ethynyl-3,5-difluoro-2-isobutoxybenzene

1-Ethynyl-3,5-difluoro-2-isobutoxybenzene

Cat. No.: B8156577
M. Wt: 210.22 g/mol
InChI Key: GHSSEOKPFSAWMQ-UHFFFAOYSA-N
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Description

1-Ethynyl-3,5-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of ethynyl, difluoro, and isobutoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-3,5-difluoro-2-isobutoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and isobutyl alcohol.

    Reaction Conditions: The ethynylation of 3,5-difluorobenzene is achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, copper iodide, and an appropriate base under an inert atmosphere.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethynyl-3,5-difluoro-2-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives and aliphatic compounds.

Scientific Research Applications

1-Ethynyl-3,5-difluoro-2-isobutoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Ethynyl-3,5-difluoro-2-isobutoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the difluoro and isobutoxy groups can modulate the compound’s lipophilicity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-Ethynyl-3,5-difluoro-2-isobutoxybenzene can be compared with other similar compounds, such as:

    1-Ethynyl-3,5-difluorobenzene: Lacks the isobutoxy group, resulting in different chemical and biological properties.

    1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of difluoro, leading to increased electron-withdrawing effects.

    4-Ethynyltoluene: Substituted with a methyl group instead of difluoro and isobutoxy, affecting its reactivity and applications.

Properties

IUPAC Name

1-ethynyl-3,5-difluoro-2-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c1-4-9-5-10(13)6-11(14)12(9)15-7-8(2)3/h1,5-6,8H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSSEOKPFSAWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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